

Theoretical properties of 3-Amino-5-fluorobenzoic acid

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Compound of Interest

Compound Name: 3-Amino-5-fluorobenzoic acid

Cat. No.: B1289446

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An In-depth Technical Guide on the Theoretical Properties of **3-Amino-5-fluorobenzoic acid**

Document ID: TPG-AFBA-202512 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-fluorobenzoic acid (CAS No: 786616-54-4) is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring an amine, a carboxylic acid, and a fluorine atom on a benzene ring, makes it a versatile building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The presence of fluorine can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making fluorinated synthons like this particularly valuable in drug design.^[1] This guide provides a comprehensive overview of the theoretical properties of **3-Amino-5-fluorobenzoic acid**, summarizing its physicochemical characteristics, predicted spectral data, and computational analysis. It also includes representative experimental protocols for its characterization and a discussion of its potential applications and safety considerations.

Physicochemical and Theoretical Properties

The fundamental properties of a compound are critical for predicting its behavior in chemical and biological systems. The data presented below are derived from computational predictions and available chemical databases.

General Properties

This table summarizes the basic identifiers and physical characteristics of the molecule.

| Property | Value | Reference(s) |
|-------------------|--|--------------|
| IUPAC Name | 3-amino-5-fluorobenzoic acid | [2] |
| CAS Number | 786616-54-4 | [3] |
| Molecular Formula | C ₇ H ₆ FNO ₂ | [3][4][5] |
| Molecular Weight | 155.13 g/mol | [2][3][4] |
| Canonical SMILES | <chem>C1=C(C=C(C=C1N)F)C(=O)O</chem> | [2] |
| InChI Key | RYLBYCHERDTVAY-UHFFFAOYSA-N | [2] |
| Appearance | Solid (predicted) | [5][6] |

Calculated Physicochemical Properties

These computationally derived parameters are essential for predicting the molecule's pharmacokinetic profile (ADME) and its behavior in various solvents.

| Property | Value | Reference(s) |
|--|-----------------------------|--------------|
| Density | 1.4 ± 0.1 g/cm ³ | [5][7] |
| Boiling Point | 355.6 ± 27.0 °C at 760 mmHg | [5][7] |
| Flash Point | 168.8 ± 23.7 °C | [5][7] |
| Topological Polar Surface Area (TPSA) | 63.32 Å ² | [4][5] |
| LogP (Octanol/Water Partition Coefficient) | 1.1061 to 1.45 | [4][5] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 1 | [4] |
| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C | [5] |

Theoretical Spectral Properties

Spectral analysis is fundamental for structural elucidation. While experimental spectra are definitive, theoretical predictions based on the molecule's structure provide a valuable reference.

Infrared (IR) Spectroscopy

The IR spectrum is determined by the vibrational modes of the molecule's functional groups. Based on its structure, the following characteristic absorption bands are predicted.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm ⁻¹) |
|------------------|-------------------------|--|
| Carboxylic Acid | O-H stretch (broad) | 3300 - 2500 |
| Amine | N-H stretch | 3500 - 3300 |
| Carboxylic Acid | C=O stretch | 1710 - 1680 |
| Aromatic Ring | C=C stretch | 1600 - 1450 |
| Aromatic Ring | C-H bend (out-of-plane) | 900 - 690 |
| Aryl-Fluorine | C-F stretch | 1250 - 1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework.

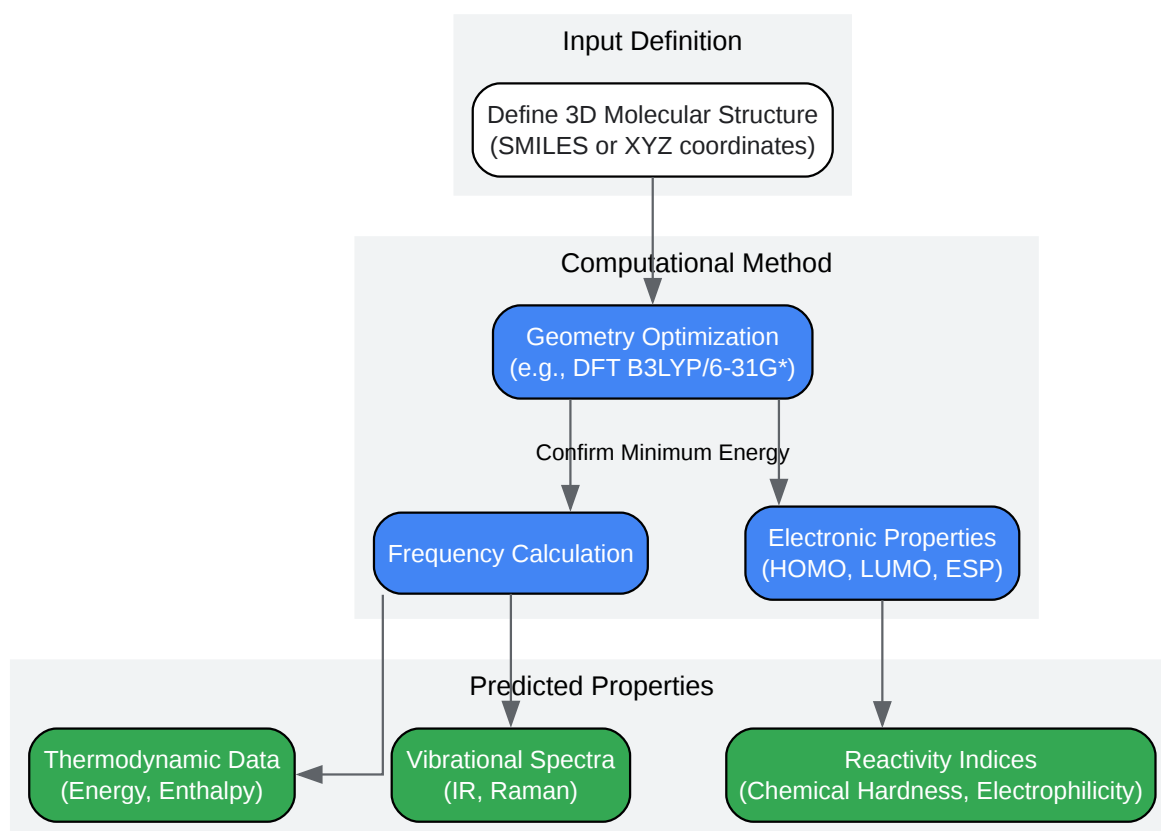
- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the exchangeable protons of the amine and carboxylic acid groups. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings. The acidic proton of the carboxyl group would likely appear as a broad singlet far downfield (>10 ppm). The amine protons would also present as a broad signal.
- ¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (~165-175 ppm). The aromatic carbons would appear between 110-160 ppm, with their chemical shifts influenced by the electron-donating amine group and the electron-withdrawing fluorine and carboxyl groups. The carbon directly bonded to fluorine would exhibit a large one-bond C-F coupling constant.

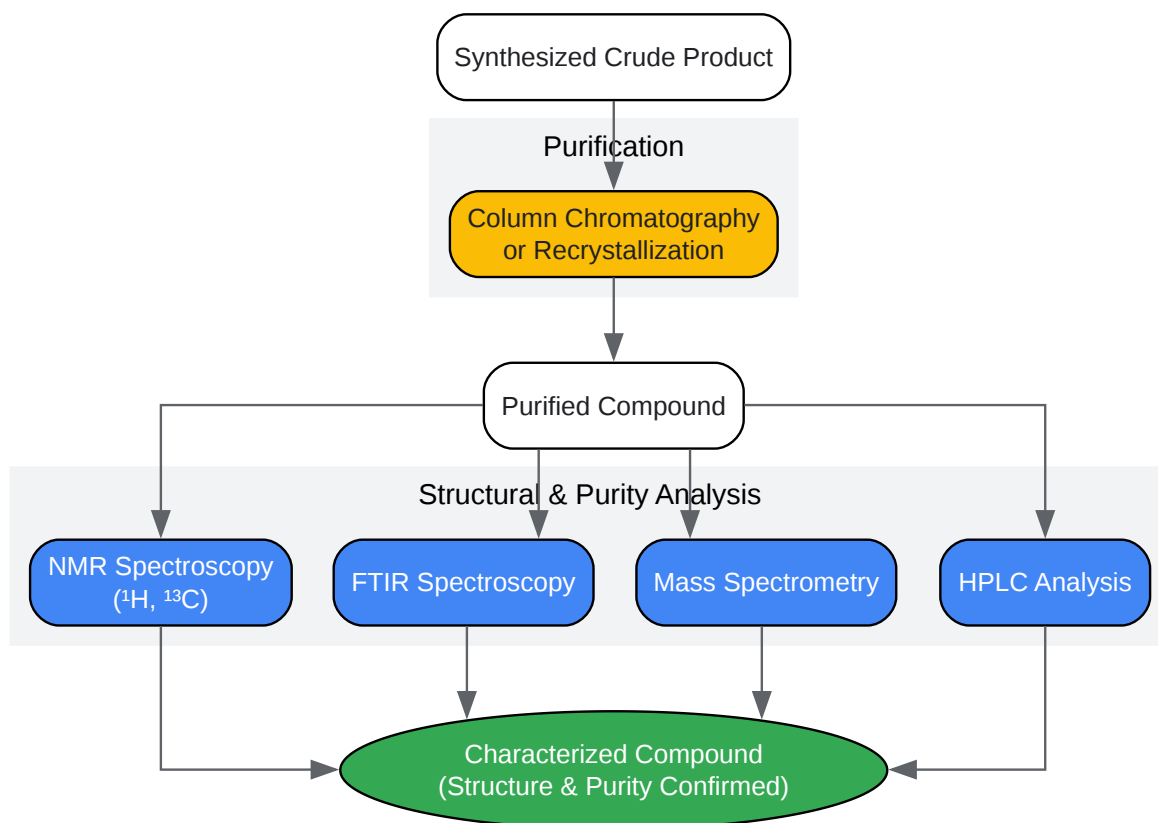
Mass Spectrometry

In a mass spectrum, **3-Amino-5-fluorobenzoic acid** is expected to show a molecular ion (M⁺) peak at an m/z value corresponding to its exact mass (155.038254 Da).[\[2\]](#)[\[5\]](#)

Theoretical Modeling and Computational Analysis

Computational chemistry offers powerful tools to predict the properties of molecules before their synthesis. Density Functional Theory (DFT) is a common method for geometry optimization and the prediction of spectral and electronic properties.[8][9]





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